molecular formula C17H16N4O3S B2383263 N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021137-37-0

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Katalognummer B2383263
CAS-Nummer: 1021137-37-0
Molekulargewicht: 356.4
InChI-Schlüssel: UENBWCXRCGOBJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, commonly known as OPB-31121, is a small molecule inhibitor that has shown promising results in the field of cancer research. The compound belongs to the class of pyridazinone derivatives and has been extensively studied for its potential as an anti-cancer drug.

Wirkmechanismus

OPB-31121 exerts its anti-cancer effects by inhibiting the activity of the enzyme AKT. AKT is a key regulator of cell survival and proliferation, and its overexpression has been implicated in the development and progression of various cancers. By inhibiting AKT, OPB-31121 induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects:
OPB-31121 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and favorable tissue distribution. The compound has also been shown to have low toxicity, with no significant adverse effects observed in animal studies. In addition, OPB-31121 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of OPB-31121 is its specificity for AKT, which makes it a promising candidate for targeted cancer therapy. In addition, the compound has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, which may improve treatment outcomes. However, one of the limitations of OPB-31121 is its relatively low potency compared to other AKT inhibitors. This may limit its effectiveness as a monotherapy and may require combination therapy with other agents.

Zukünftige Richtungen

There are several future directions for the development and application of OPB-31121. One area of interest is the identification of biomarkers that can predict the response of cancer cells to OPB-31121. This may help to identify patients who are most likely to benefit from treatment with the compound. Another area of interest is the development of more potent and selective AKT inhibitors that can overcome the limitations of OPB-31121. Finally, the combination of OPB-31121 with other targeted therapies or immunotherapies may improve treatment outcomes and reduce the risk of drug resistance.

Synthesemethoden

The synthesis of OPB-31121 involves the reaction of 2-chloro-6-nitropyridine with 3-aminopyridazine in the presence of a base to form 6-nitro-3-(pyridin-3-yl)pyridazine. This intermediate is then reduced to 6-amino-3-(pyridin-3-yl)pyridazine using palladium on carbon. The final step involves the reaction of 6-amino-3-(pyridin-3-yl)pyridazine with N-(2-chloroethyl)benzenesulfonamide in the presence of a base to form OPB-31121.

Wissenschaftliche Forschungsanwendungen

OPB-31121 has been extensively studied for its potential as an anti-cancer drug. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, OPB-31121 has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, such as paclitaxel and cisplatin. The compound has also been studied for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-17-9-8-16(14-5-4-10-18-13-14)20-21(17)12-11-19-25(23,24)15-6-2-1-3-7-15/h1-10,13,19H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENBWCXRCGOBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.